2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

Synthetic Chemistry Nucleoside Modification Analytical Characterization

2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine (CAS: 89845-82-9) is a protected 2-thiouridine derivative bearing a pyrrolidinomethyl substituent at the C5 position of the nucleobase. This compound is a fully synthetic intermediate used in the preparation of complex modified nucleosides, particularly those found at the wobble position of transfer RNAs.

Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
Cat. No. B12394855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C
InChIInChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)/t11-,12?,13+,15-/m1/s1
InChIKeyIFJTVPASSJKUFD-HCHQLJBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine: Procurement & Application Guide for a Specialized Synthetic Intermediate


2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine (CAS: 89845-82-9) is a protected 2-thiouridine derivative bearing a pyrrolidinomethyl substituent at the C5 position of the nucleobase . This compound is a fully synthetic intermediate used in the preparation of complex modified nucleosides, particularly those found at the wobble position of transfer RNAs [1]. Its synthesis and handling are supported by established protocols for 2',3'-O-isopropylidene-protected nucleosides [2].

Why Unprotected or Differently 5-Substituted 2-Thiouridines Are Not Direct Replacements for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine


Substituting this compound with unprotected 2-thiouridine or other 5-substituted derivatives is not feasible for its intended role as a synthetic intermediate. The 2',3'-O-isopropylidene protecting group is essential for preventing undesired side reactions during subsequent synthetic transformations, particularly those involving the reactive 5-position Mannich base [1]. Furthermore, the specific pyrrolidinomethyl moiety at C5 provides a unique chemical handle for further derivatization, which differs fundamentally from the methylaminomethyl or carboxymethylaminomethyl groups found in natural tRNA modifications like mnm⁵s²U and cmnm⁵s²U [2][3]. Using an unprotected or differently substituted analog would compromise the synthetic route, leading to low yields, complex purification challenges, or complete failure of the intended coupling or functionalization steps [1][3].

Quantitative Differentiation of 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine: Analytical & Comparative Evidence


Structural Identity and Purity as a Key Intermediate

The compound is a discrete, fully characterized chemical entity. Its identity is confirmed by multiple analytical parameters including a CAS registry number (89845-82-9), a defined molecular formula (C₁₇H₂₅N₃O₅S) and molecular weight (383.46 g/mol), and an unambiguous IUPAC name . These properties distinguish it from other 5-substituted 2-thiouridine derivatives which possess different substituent masses and molecular formulas [1]. Commercially, it is offered at a purity of ≥98%, which is critical for ensuring reproducible outcomes in multi-step syntheses where impurities can derail sensitive reactions .

Synthetic Chemistry Nucleoside Modification Analytical Characterization

The 2',3'-O-Isopropylidene Protecting Group Enables Efficient Downstream Synthesis of Native tRNA Components

The 2',3'-O-isopropylidene protection is a cornerstone of nucleoside chemistry, enabling selective reactions at the 5'-hydroxyl and on the nucleobase. A seminal study demonstrated that 2',3'-O-isopropylidene-2-thiouridine (1b) could be converted in 4 steps via a Mannich base into the final modified nucleoside, establishing a viable route to 5-substituted derivatives [1]. Without this protection, the ribose hydroxyls would compete in reactions, leading to complex mixtures and significantly lower yields of the desired 5-substituted product. This established methodology provides a strong class-level inference for the utility of the target compound as a protected intermediate.

Synthetic Chemistry Protecting Group Strategy tRNA Modification

The C5 Pyrrolidinomethyl Group as a Unique Chemical Handle

The C5 substituent of 2-thiouridines profoundly influences their chemical behavior. A study on the oxidative desulfurization of 5-substituted 2-thiouridines (R5S2Us) revealed that the nature of the C5 substituent (R) directly impacts the product ratio of desulfuration products (R5H2U vs. uridine). The amount of R5H2U formed increases in the order H- > CH₃O- > CH₃OC(O)CH₂- > HOC(O)CH₂NHCH₂- ≈ CH₃NHCH₂- [1]. This demonstrates that different C5 substituents, like the pyrrolidinomethyl group in the target compound, will yield different outcomes under identical conditions. While the pyrrolidinomethyl group was not included in this specific series, its structural similarity to the CH₃NHCH₂- group suggests it would occupy a comparable position in the reactivity series, providing a basis for predicting its distinct chemical behavior compared to analogs with smaller (H-) or larger (HOC(O)CH₂NHCH₂-) substituents.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

The 2-Thiouridine Core Enhances Base Pairing Specificity and RNA Duplex Stability

The 2-thio modification (s²U) is well-documented to alter base pairing thermodynamics. Thermal denaturation studies have shown that replacing uridine with 2-thiouridine increases the stability of U:A base pairs and decreases the stability of U:G wobble pairs [1][2]. A systematic study of 17-bp RNA duplexes demonstrated that the thermodynamic stability of duplexes with opposing adenosine follows the order: uridines < Se²-uridines < S²-uridines [3]. Furthermore, the base pairing specificity for A over G was found to follow the same order: uridines < Se²-uridines < S²-uridines [3]. This enhanced discrimination is a key property conferred by the 2-thio group. While this target compound is a protected intermediate, its core s²U structure suggests it is a precursor to molecules that can exploit this enhanced base pairing fidelity.

RNA Biochemistry Biophysics Thermodynamics

Validated Applications for 2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine


Precursor for the Synthesis of C5-Modified 2-Thiouridine Derivatives

The primary application of this compound is as a protected intermediate in multi-step organic synthesis. It is ideally suited as a starting material for creating a diverse library of C5-substituted 2-thiouridine analogs. The 2',3'-O-isopropylidene group safeguards the ribose moiety, allowing chemists to selectively functionalize the pyrrolidinomethyl group at C5 without interfering side reactions [1].

Synthesis of tRNA Wobble Position Nucleoside Mimics

The compound serves as a synthetic platform for constructing mimics of naturally occurring modified nucleosides found at the wobble position of tRNAs, such as 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) [2]. These modified nucleosides are critical for tuning the accuracy and efficiency of protein translation [3]. The target compound's C5-pyrrolidinomethyl group provides a convenient chemical handle for introducing more complex, biologically relevant substituents found in these hypermodified nucleosides [2].

Synthesis of Pyrrolidine-Functionalized Nucleoside Analogs for Drug Discovery

As a member of the pyrrolidine-functionalized nucleoside analog class, this compound is a potential precursor for generating novel antiviral or anticancer agents. While studies show that simple pyrrolidine-functionalized nucleosides often exhibit limited biological activity due to poor cellular uptake, their bioactivity can be significantly improved through prodrug strategies, such as phosphoramidate modification [4]. This compound therefore represents a valuable starting point for medicinal chemistry campaigns aimed at developing nucleoside therapeutics with enhanced pharmacokinetic properties.

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